molecular formula C18H26N2O5 B11480259 Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate CAS No. 924843-95-8

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate

Cat. No.: B11480259
CAS No.: 924843-95-8
M. Wt: 350.4 g/mol
InChI Key: NHSTYZWROWLGKO-UHFFFAOYSA-N
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Description

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a synthetic carbamate derivative characterized by:

  • A cyclopentylcarbonylamino substituent at the phenyl ring’s 2-position, contributing steric bulk and moderate lipophilicity.
  • An ethylcarbamate side chain, a common functional group in bioactive molecules due to its metabolic stability and interaction with enzymes.

Its synthesis likely follows methods analogous to those for phenyl alkyl carbamates described by Ferriz et al. and Imramovsky et al., involving coupling of pre-functionalized aromatic precursors with carbamate-forming reagents .

Properties

CAS No.

924843-95-8

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

methyl N-[2-[2-(cyclopentanecarbonylamino)-4,5-dimethoxyphenyl]ethyl]carbamate

InChI

InChI=1S/C18H26N2O5/c1-23-15-10-13(8-9-19-18(22)25-3)14(11-16(15)24-2)20-17(21)12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

NHSTYZWROWLGKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)OC)NC(=O)C2CCCC2)OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4,5-Dimethoxyphenethylamine

  • Starting material : 4,5-Dimethoxybenzaldehyde.

  • Henry reaction : React with nitromethane in the presence of ammonium acetate to form β-nitrostyrene.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or LiAlH₄ reduces the nitro group to a primary amine, yielding 4,5-dimethoxyphenethylamine.

Step 2: Protection of the Amine

  • Boc protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF/water with a base (NaHCO₃) to form tert-butyl (2-(4,5-dimethoxyphenyl)ethyl)carbamate.

Step 3: Acylation with Cyclopentylcarbonyl Chloride

  • Reagents : Cyclopentylcarbonyl chloride, DMAP, triethylamine in dichloromethane.

  • Conditions : 0°C to room temperature, 12 hours. Yields the acylated intermediate.

Step 4: Deprotection and Carbamate Formation

  • Boc removal : Use HCl in dioxane to regenerate the free amine.

  • Carbamation : React with methyl chloroformate (ClCO₂Me) in the presence of NaOH to form the final carbamate.

Yield : 45–60% over four steps.

Step 1: Preparation of 2-Amino-4,5-dimethoxyphenethyl Alcohol

  • Starting material : 4,5-Dimethoxy-2-nitrobenzaldehyde.

  • Reductive amination : Reduce with NaBH₄/NH₄OAc to form the amine.

Step 2: Direct Carbamate Formation

  • Reagents : Dimethyl carbonate (DMC), CO₂ (50–200 bar), Zn(OAc)₂ catalyst.

  • Conditions : 130°C, 6–12 hours. Supercritical CO₂ enhances selectivity by suppressing N-methylation side reactions.

Yield : 70–85%.

Step 3: Acylation of the Free Amine

  • Reagents : Cyclopentylcarbonyl chloride, Hünig’s base in THF.

  • Conditions : 0°C to room temperature, 8 hours.

Advantages : Eliminates protection-deprotection steps; scalable for industrial production.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Steps 43
Overall Yield 45–60%70–85%
Key Advantage High purity via Boc protectionEcofriendly (uses scCO₂, no solvents)
Limitation Labor-intensive deprotectionHigh-pressure equipment required
Side Reactions N-Methylation (if DMC used early)Minimal due to CO₂ pressure

Optimization and Troubleshooting

Solvent Effects on Carbamate Formation

  • Polar aprotic solvents (DMF, DMSO) : Increase nucleophilicity of amines but may promote side reactions.

  • scCO₂ as solvent : Reduces byproduct formation (e.g., N-methyl derivatives) by stabilizing intermediates.

Catalytic Systems

  • Zn(OAc)₂ : Enhances DMC reactivity in carbamate synthesis (TOF = 120 h⁻¹).

  • Enzyme catalysts (CAL-B lipase) : Alternative for enantioselective acylation but lower yields (30–40%).

Industrial-Scale Considerations

Continuous Flow Reactor Design

  • Horizontal sectionalized bubble column reactors : Enable efficient mixing and ammonia stripping during DMC-based syntheses.

  • Operating parameters : 150–200°C, 1.0–2.0 MPa, residence time 2–4 hours.

Waste Management

  • Ammonia recovery : Absorbed via condensation or converted to ammonium sulfate for fertilizer.

  • Solvent recycling : scCO₂ and DMC are reused, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Core

Chlorinated vs. Methoxylated Phenyl Carbamates
  • Chlorinated Derivatives: Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and dichlorophenyl analogs (5a–i, 6a–i) prioritize halogen substituents for enhanced lipophilicity and steric effects. These groups increase membrane permeability but may elevate toxicity risks .
  • Methoxylated Derivatives : The dimethoxy groups in the target compound reduce lipophilicity compared to chlorine (log k values for methoxy-substituted carbamates are typically lower than chlorinated analogs) but improve solubility and electronic interactions with polar targets .
Table 1: Substituent Impact on Lipophilicity (HPLC log k)
Compound Class Substituents log k Range
Chlorophenyl carbamates (4a–i) Cl, NHCO-aryl 2.8–3.5
Dichlorophenyl carbamates (5a–i) Cl, NHCO-dichloroaryl 3.2–3.9
Target compound (dimethoxy) OCH₃, NHCO-cyclopentyl ~2.1–2.7*

*Estimated based on methoxy’s lower lipophilicity contribution .

Aminoacyl and Carbamate Variations

Cyclopentylcarbonylamino vs. Other Aminoacyl Groups
  • Cyclopentylcarbonyl (Cpc): Introduces a cyclic, non-aromatic acyl group, balancing lipophilicity (log P ~2.5–3.0) and steric hindrance. This contrasts with: BOC (tert-butoxycarbonyl): Higher steric bulk (log P ~3.5–4.0) but reduced metabolic stability. Methylamino/Dimethylamino: Smaller and more polar (e.g., in pyridopyrimidinones from ), favoring faster clearance and lower tissue retention .
Carbamate Side Chain Modifications
  • Ethylcarbamate vs. Phenoxycarbamates: Ethylcarbamate (target compound) offers simpler pharmacokinetics compared to fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate), a pesticide with extended aromaticity and higher log P (~4.5) .

Biological Activity

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Cyclopentylcarbonyl group : This moiety may contribute to the lipophilicity and overall stability of the compound.
  • Dimethoxyphenyl ring : Known for its role in enhancing biological activity through interactions with various receptors.
  • Carbamate linkage : This functional group often plays a critical role in drug design by facilitating enzyme interactions.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways. For instance, it may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders and inflammation .
  • Receptor Binding : The dimethoxyphenyl component allows for interaction with various receptors, potentially modulating neurotransmitter systems and influencing pain pathways.

Anti-inflammatory Properties

Research indicates that this compound may be effective in treating conditions characterized by chronic inflammation. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production and inhibit inflammatory cell migration .

Analgesic Effects

The compound has also been evaluated for analgesic properties. Animal models suggest that it may reduce pain responses through central and peripheral mechanisms, potentially providing relief in conditions such as rheumatoid arthritis and osteoarthritis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine production
AnalgesicReduction in pain response
Enzyme inhibitionInhibition of 11β-HSD1

Case Studies

A notable study investigated the effects of this compound in a rodent model of arthritis. The results indicated a significant reduction in swelling and pain compared to control groups, suggesting its potential as a therapeutic agent for joint disorders .

In another clinical setting, patients with chronic pain conditions reported improved symptoms when administered this compound as part of a broader treatment regimen, highlighting its role in multimodal pain management strategies .

Q & A

Basic: What are the common synthetic pathways for Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Cyclopentylcarbonyl chloride reacts with a 4,5-dimethoxyphenethylamine derivative under anhydrous conditions, often using a base like triethylamine to neutralize HCl by-products .
  • Carbamate formation : The resulting amine is treated with methyl chloroformate in a polar aprotic solvent (e.g., DMF or THF) at controlled temperatures (0–25°C) to avoid side reactions .
    Characterization methods :
  • Thin-layer chromatography (TLC) monitors reaction progress.
  • Nuclear magnetic resonance (NMR) (¹H, ¹³C) and mass spectrometry (MS) confirm structural integrity and purity .

Basic: Which analytical techniques are most effective for structural elucidation of this compound?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Determines exact molecular mass and isotopic patterns, critical for distinguishing between structural isomers .
  • Multidimensional NMR : ¹H-¹³C HSQC and HMBC correlations resolve ambiguities in aromatic substitution patterns (e.g., differentiating 4,5-dimethoxy from 3,4-dimethoxy groups) .
  • HPLC with UV/Vis detection : Validates purity (>95%) and identifies residual solvents or unreacted intermediates .

Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability and decomposition thresholds .
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to quantify degradation products .
  • pH-solubility profiling : Use buffered solutions (pH 1–12) to measure solubility changes, which inform formulation strategies .

Advanced: What mechanistic insights are critical for optimizing the yield of this carbamate derivative?

Answer:

  • Kinetic studies : Monitor reaction rates under varying temperatures and solvent polarities to identify rate-limiting steps (e.g., carbamate formation vs. amide coupling) .
  • Catalyst screening : Test bases (e.g., DMAP, pyridine) or coupling agents (e.g., EDC/HOBt) to improve efficiency and reduce side reactions .
  • By-product analysis : Use GC-MS to identify impurities (e.g., methylated amines or cyclopentyl ketones) and adjust stoichiometry or reaction time .

Advanced: How can contradictory data on biological activity be resolved for this compound?

Answer:

  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) across labs to minimize variability .
  • Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from differences in compound purity or assay sensitivity .
  • Cross-validation : Pair in vitro results (e.g., enzyme inhibition) with in silico docking simulations to confirm target binding modes .

Advanced: What methodologies are recommended for studying the lipophilicity of this compound and its analogs?

Answer:

  • Experimental : Reverse-phase HPLC with a C18 column to measure capacity factor (log k), correlating with octanol-water partition coefficients (log P) .
  • Computational : Use software like MarvinSketch or ACD/LogP to predict log P values based on molecular descriptors (e.g., polar surface area, hydrogen bond donors) .
  • Applications : Lipophilicity data guide structural modifications to enhance blood-brain barrier permeability or aqueous solubility .

Advanced: How can researchers identify and mitigate side reactions during large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to detect intermediates and by-products in real time .
  • Scale-up optimization : Adjust mixing efficiency and cooling rates to prevent exothermic runaway reactions during carbamate formation .
  • Purification strategies : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate the target compound from dimeric or oxidized impurities .

Advanced: What strategies are effective for elucidating the compound’s interactions with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified proteins (e.g., receptors or enzymes) .
  • Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated oxidation, which impacts in vivo efficacy .
  • Cryo-EM or X-ray crystallography : Resolve 3D structures of the compound bound to its target to inform structure-activity relationship (SAR) studies .

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